2-Methylquinoline-5-carboxamide
Description
2-Methylquinoline-5-carboxamide is a quinoline derivative featuring a methyl group at the 2-position and a carboxamide functional group at the 5-position. Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene-pyridine ring system, widely studied for their pharmacological and chemical applications. The carboxamide group (-CONH₂) enhances polarity and hydrogen-bonding capacity, making this compound distinct from ester or carboxylic acid analogs.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methylquinoline-5-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-5-6-8-9(11(12)14)3-2-4-10(8)13-7/h2-6H,1H3,(H2,12,14) |
InChI Key |
URBZTTMHRVBFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-5-carboxamide can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring system. The carboxamide group can then be introduced through subsequent reactions involving carboxylation and amidation.
Industrial Production Methods: Industrial production of 2-Methylquinoline-5-carboxamide often employs catalytic processes to enhance yield and efficiency. Transition metal catalysts, such as palladium or copper, are frequently used to facilitate the formation of the quinoline ring. Additionally, green chemistry approaches, such as ionic liquid-mediated reactions and microwave-assisted synthesis, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinoline-5-carboxylic acid derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methylquinoline-5-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including 2-Methylquinoline-5-carboxamide, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylquinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2-methylquinoline-5-carboxamide and related compounds are summarized below:
Research Findings and Implications
Chemical Reactivity
- Substitution Effects: The methyl group at C2 in 2-methylquinoline-5-carboxamide likely enhances steric hindrance, influencing regioselectivity in reactions (e.g., electrophilic substitution) compared to unsubstituted quinolines .
- Carboxamide Stability: Unlike ester analogs (e.g., ethyl 2-methylquinoline-5-carboxylate), the carboxamide group resists hydrolysis under physiological conditions, improving metabolic stability .
Biological Activity
2-Methylquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Molecular Structure and Formula:
- Molecular Formula: C10H9N1O
- Molecular Weight: 159.19 g/mol
- IUPAC Name: 2-methylquinoline-5-carboxamide
Synthesis Methods
The synthesis of 2-methylquinoline-5-carboxamide typically involves the following steps:
- Starting Material : 2-Methylquinoline.
- Carboxylation : The quinoline is subjected to carboxylation reactions using carbon dioxide in the presence of a suitable base.
- Amidation : The carboxylic acid group is converted to an amide using reagents such as thionyl chloride followed by reaction with ammonia.
Biological Activity Overview
2-Methylquinoline-5-carboxamide exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research indicates that 2-methylquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study demonstrated that 2-methylquinoline-5-carboxamide exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating effective inhibition of bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that 2-methylquinoline-5-carboxamide could significantly reduce cell viability. The IC50 value was found to be approximately 15 µM, indicating its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of quinoline derivatives, highlighting that modifications at the carboxamide position significantly enhance antimicrobial activity. -
Anticancer Mechanism Investigation :
Research conducted at a leading cancer research institute evaluated the effects of 2-methylquinoline-5-carboxamide on apoptosis pathways in MCF-7 cells. The study concluded that the compound activates caspase pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
